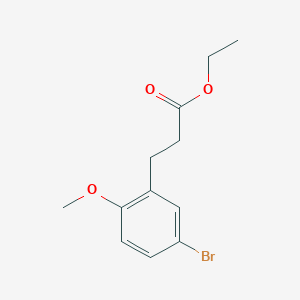
4,5,6,7-tetrahydro-2H-isoindol-5-amine
概要
説明
4,5,6,7-tetrahydro-2H-isoindol-5-amine: is a heterocyclic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-isoindol-5-amine can be achieved through several methods. One common approach involves the reaction of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate . This method is operationally simple and yields the desired product in good to excellent yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4,5,6,7-tetrahydro-2H-isoindol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry: In chemistry, 4,5,6,7-tetrahydro-2H-isoindol-5-amine is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological research due to its potential biological activities. It can be used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It has been studied for its anticancer, antibacterial, and antifungal activities .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products .
作用機序
The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
- 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo 7annulene-1,3-dicarbonitrile: Another structurally related compound with unique applications in medicinal chemistry .
2-amino-4,5,6,7-tetrahydro-1H-benzo[d]imidazole: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 4,5,6,7-tetrahydro-2H-isoindol-5-amine stands out due to its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its promising biological activities make it a unique and valuable compound in scientific research and industrial applications .
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
4,5,6,7-tetrahydro-2H-isoindol-5-amine |
InChI |
InChI=1S/C8H12N2/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5,8,10H,1-3,9H2 |
InChIキー |
NSPAFMHUJYQTHQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CNC=C2CC1N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-7-iodo-5-(triisopropylsilyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8759378.png)
![2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE](/img/structure/B8759382.png)




![N-Methyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B8759419.png)

![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
